molecular formula C12H23NO10 B3056894 3-Trehalosamine CAS No. 75060-25-2

3-Trehalosamine

Cat. No.: B3056894
CAS No.: 75060-25-2
M. Wt: 341.31 g/mol
InChI Key: OHNBYBTUSOVUMK-PNKJYEMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trehalosamine, identified chemically as 3-amino-3-deoxy-α-D-glucopyranosyl-α-D-glucopyranoside, is a disaccharide antibiotic belonging to the class of amino sugars . It was first isolated from the culture of Nocardiopsis trehalosei and has since been found in other biological sources such as Bacillus amyloliquefaciens . This compound is a positional isomer of trehalose where a hydroxyl group is replaced by an amino group at the 3-position, a modification that confers its distinctive biological properties . This compound exhibits broad-spectrum antibacterial activity against a range of pathogenic microorganisms. Studies demonstrate its efficacy against various Gram-positive and Gram-negative bacteria, with Minimal Inhibitory Concentration (MIC) values reported between 0.5 and 0.7 mg/mL . Its antibiotic activity against Gram-positive organisms is comparable to that of the other known isomers, 2- and 4-trehalosamine . As a trehalose analog, this compound is also of significant interest in mycobacterial research . Given that trehalose metabolism is essential in mycobacteria like Mycobacterium tuberculosis , analogs such as this compound serve as valuable tools for developing diagnostics and exploring metabolic pathways . Presented here is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNBYBTUSOVUMK-PNKJYEMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996564
Record name Hexopyranosyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75060-25-2
Record name 3-Trehalosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075060252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathway Research of 3 Trehalosamine

Microbial Origin and Isolation Methodologies

The discovery and subsequent characterization of 3-trehalosamine and its isomers are rooted in the exploration of microbial secondary metabolites. Specific genera of bacteria, particularly those belonging to the phylum Actinobacteria, have been identified as key producers of these compounds. The isolation of these molecules typically involves multi-step processes of fermentation, extraction, and purification.

Isolation from Nocardiopsis trehalosei Species

The first reported isolation of this compound, chemically identified as 3-amino-3-deoxy-α-D-glucopyranosyl-α-D-glucopyranoside, was from the fermentation broth of a novel actinomycete species, Nocardiopsis trehalosei (NRRL 12026). nih.gov The isolation process involved culturing the microorganism, followed by the extraction and purification of the antibiotic from the culture filtrate. The structure of the compound was elucidated using a combination of spectroscopic methods, including gas chromatography-mass spectrometry performed on derivatives of its constituent sugars. nih.gov This initial discovery highlighted the potential of Nocardiopsis species as a source of unique aminoglycoside antibiotics.

Isolation from Streptomyces Species

While the initial discovery of 2-trehalosamine was from a Streptomyces species, the broader class of trehalosamines, including the 3-amino isomer, are known to be derived from actinomycetes, a group to which Streptomyces belongs. creative-biolabs.com The general methodologies for isolating secondary metabolites from Streptomyces are well-established and involve fermentation of the strain in a suitable nutrient medium, followed by solvent extraction of the culture broth and mycelium. nih.govmdpi.com Purification is then typically achieved through a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound. nih.gov These standard procedures are applicable to the isolation of this compound from any potential Streptomyces producer strains.

Isolation of Novel this compound Isomers from Bacillus amyloliquefaciens

More recently, research into the antimicrobial properties of Bacillus amyloliquefaciens strain GN59 led to the isolation of a novel isomer of this compound. youtube.comnih.govnih.gov This compound was identified as α-D-glucopyranosyl-(1 → 1′)-3′-amino-3′-deoxy-β-D-glucopyranoside, also referred to as a,β-3-trehalosamine. youtube.comnih.govnih.gov The isolation and purification process from the fermentation supernatant of B. amyloliquefaciens GN59 involved methanol (B129727) extraction followed by silica gel column chromatography and HPLC. youtube.com Spectroscopic analysis was used to confirm the structure of this new isomer. youtube.comnih.govnih.gov This finding was significant as it was the first report of a,β-3-trehalosamine from a biological source with demonstrated antibacterial activity. youtube.comnih.govnih.gov

Table 1: Microbial Sources and Isolation of this compound and its Isomers

CompoundMicrobial SourceKey Isolation Techniques
This compoundNocardiopsis trehaloseiFermentation, Extraction, Gas Chromatography-Mass Spectrometry
Trehalosamines (general)Streptomyces speciesFermentation, Solvent Extraction, Silica Gel Column Chromatography, HPLC
a,β-3-TrehalosamineBacillus amyloliquefaciensFermentation, Methanol Extraction, Silica Gel Column Chromatography, HPLC

Exploration of Microbial Trehalose (B1683222) Biosynthetic Pathways as Contextual Frameworks

To understand the potential biosynthetic origins of this compound, it is essential to first consider the well-characterized pathways for the biosynthesis of its parent molecule, trehalose. Bacteria have evolved several distinct routes to produce this important disaccharide, each with its own set of enzymes and intermediates.

Endogenous Trehalose Biosynthesis Routes in Bacteria (OtsA-OtsB, TreY-TreZ, TreS Pathways)

Bacteria primarily utilize three main pathways for the de novo synthesis of trehalose:

The OtsA-OtsB Pathway: This is one of the most common pathways and involves two enzymatic steps. researchgate.netresearchgate.net First, trehalose-6-phosphate (B3052756) synthase (OtsA) catalyzes the transfer of glucose from a UDP-glucose donor to glucose-6-phosphate, forming trehalose-6-phosphate. creative-biolabs.comresearchgate.netresearchgate.net Subsequently, trehalose-6-phosphate phosphatase (OtsB) dephosphorylates trehalose-6-phosphate to yield free trehalose. creative-biolabs.comresearchgate.net This pathway is widespread in bacteria and is often associated with responses to osmotic stress. researchgate.netnih.gov

The TreY-TreZ Pathway: This pathway utilizes α-glucan polymers, such as glycogen, as a starting material. nih.govresearchgate.net Maltooligosyltrehalose synthase (TreY) acts on the reducing end of a maltooligosaccharide chain, converting the α-1,4-glycosidic bond to an α,α-1,1-glycosidic bond to form a maltooligosyltrehalose intermediate. Then, maltooligosyltrehalose trehalohydrolase (TreZ) cleaves this intermediate to release trehalose.

The TreS Pathway: This is the simplest of the three pathways, involving a single enzyme, trehalose synthase (TreS). researchgate.netresearchgate.net TreS catalyzes the reversible isomerization of maltose (B56501) to trehalose, converting an α-1,4-glycosidic linkage to an α,α-1,1-glycosidic linkage. The direction of the reaction can depend on the cellular concentrations of maltose and trehalose. researchgate.net

Table 2: Major Trehalose Biosynthetic Pathways in Bacteria

PathwayKey EnzymesSubstratesProducts
OtsA-OtsBTrehalose-6-phosphate synthase (OtsA), Trehalose-6-phosphate phosphatase (OtsB)UDP-glucose, Glucose-6-phosphateTrehalose, UDP
TreY-TreZMaltooligosyltrehalose synthase (TreY), Maltooligosyltrehalose trehalohydrolase (TreZ)Maltooligosaccharides (from α-glucans)Trehalose
TreSTrehalose synthase (TreS)MaltoseTrehalose

Putative Biosynthetic Principles Leading to Amino-Modified Trehalose Structures

The biosynthesis of this compound involves the introduction of an amino group in place of a hydroxyl group on the trehalose scaffold. While the complete biosynthetic pathway for this compound has not been fully elucidated, insights can be drawn from the well-studied biosynthesis of other aminoglycoside antibiotics and general principles of secondary metabolism in actinomycetes.

The biosynthesis of such amino-modified sugars is generally understood to occur through the action of specific enzymes, such as aminotransferases (also known as transaminases), which catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a sugar acceptor. It is hypothesized that the biosynthesis of this compound likely involves a similar enzymatic step. This amination could potentially occur at the level of a trehalose precursor, such as glucose-6-phosphate or trehalose-6-phosphate, before the final disaccharide is assembled. Alternatively, a direct amination of the trehalose molecule could be catalyzed by a specific aminotransferase.

The genes responsible for the biosynthesis of secondary metabolites like aminoglycoside antibiotics are typically organized in biosynthetic gene clusters (BGCs). nih.gov It is highly probable that a dedicated BGC for this compound exists in producing organisms like Nocardiopsis trehalosei. This cluster would be expected to contain the genes encoding not only the core trehalose synthesis enzymes but also the specific aminotransferase responsible for the amination step, as well as any other necessary modifying enzymes and regulatory proteins. The identification and characterization of such a gene cluster would be the definitive step in fully understanding the biosynthetic pathway of this compound.

Synthetic Strategies and Chemical Derivatization Methodologies of 3 Trehalosamine

Advancements in Chemical Synthesis Approaches

The chemical synthesis of trehalosamines and related disaccharides is complicated by the need to precisely control the formation of the glycosidic linkage and manage the numerous hydroxyl groups present in the monosaccharide units.

Development of Stereoselective Glycosylation Coupling Strategies for Trehalosamines

To overcome the challenges of stereoselectivity, various strategies have been developed. A general approach involves the glycosylation coupling of a stereodirecting glycosyl donor with a configurationally stable glycosyl acceptor, often a trimethylsilyl (B98337) (TMS) glycoside researchgate.netresearchgate.netexlibrisgroup.com. For example, the synthesis of 2-trehalosamine by Mong et al. utilized picolinoyl-protected TMS glycosides as acceptors, achieving stereoselective synthesis in moderate yields researchgate.netresearchgate.net. This method was noted as providing one of the best yields for a 2-trehalosamine skeleton via chemical glycosylation at the time researchgate.net.

More recent advancements include the use of novel catalytic systems. Borinic acid catalysis has proven effective for the stereoselective construction of trehalose (B1683222) skeletons, yielding products in high yield and with good stereoselectivity researchgate.netresearchgate.net. Additionally, gold catalysis, specifically AuCl₃-catalyzed dehydrative glycosylation, has emerged as a powerful method for the stereoselective synthesis of 1,1-α,α′-linked 2-deoxy trehalose analogues. This approach allows for chemoselective activation of protected hemiacetals and can generate exclusively α,α′-linked products, even when starting with mixtures of anomers, and can be performed under less stringent non-anhydrous conditions nih.govacs.org.

Novel Catalytic Methods for Trehalose Analogues Synthesis

The pursuit of more efficient and selective synthetic routes has led to the development of novel catalytic methods. Beyond borinic acid and gold catalysis, research continues to explore new catalysts and reaction conditions to improve the synthesis of trehalose analogues. For instance, a bifunctional organothiourea catalysis method has been reported for the highly stereoselective synthesis of 1,1'-2-amino thiodisaccharides researchgate.net. These catalytic approaches aim to reduce the number of steps, increase atom economy, and improve the stereochemical outcome of glycosylation reactions, aligning with principles of green chemistry epa.gov.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a powerful alternative to purely chemical routes, leveraging the high specificity and efficiency of enzymes to construct complex carbohydrates.

Trehalose Synthase (TreT)-Catalyzed Glycosylation in 3-Trehalosamine Production

Trehalose synthase (TreT), particularly from organisms like Thermoproteus tenax, has become a cornerstone for the chemoenzymatic synthesis of trehalose analogues, including trehalosamine (B14700808) nih.govmdpi.comacs.orgnih.govfigshare.comnih.govrsc.org. TreT catalyzes the direct glycosylation of a glucose acceptor with a nucleoside diphosphate (B83284) glucose donor (e.g., UDP-glucose) to form trehalose or its analogues with complete 1,1-α,α-stereoselectivity nih.govmdpi.comnih.gov. This enzymatic approach circumvents the stereochemical challenges and lengthy procedures associated with traditional chemical synthesis nih.govacs.orgfigshare.comnih.govrsc.org.

Utilization of Immobilized Enzyme Systems for Enhanced Production Efficiency

The efficiency and scalability of enzymatic processes can be further enhanced through enzyme immobilization. Immobilizing TreT onto solid supports, such as magnetic or agarose (B213101) beads, allows for its recovery and reuse, significantly improving the cost-effectiveness and sustainability of the synthesis nih.govmdpi.com. Immobilized enzymes offer greater stability, easier separation from reaction products, and can be employed in continuous or repeated batch operations nih.govmdpi.comresearchgate.netrnlkwc.ac.in. This strategy has been successfully applied to the semi-preparative scale synthesis of trehalosamine, demonstrating the practical advantages of recyclable enzyme systems in producing valuable carbohydrate derivatives nih.gov. The immobilization of TreT addresses limitations such as enzyme stability and recovery, making the chemoenzymatic synthesis more industrially viable and environmentally friendly nih.govmdpi.comresearchgate.net.

Compound List

this compound

2-Trehalosamine

4-Trehalosamine (B14091508)

Trehalose

Trehalose analogues

2-Deoxy trehalose analogues

Trehalose glycolipids

Trehalose monomycolate (TMM)

Trehalose dimycolate (TDM)

FITC-Tre

2-TreAz

3-TreAz

6-TreAz

4-TreAz

6-MannoTreAz

6-GalactoTreAz

LactoTre

MannoTre

Trehalose-6-phosphate (B3052756)

UDP-glucose

Glucose

Glucose-1-phosphate

Picolinoyl-protected trimethylsilyl glycosides

Azido-glucoses

Mechanistic Investigations of Biological Actions of 3 Trehalosamine

Research into Antimicrobial Action Mechanisms

The antimicrobial potential of 3-trehalosamine and its related compounds has been explored against a range of pathogenic microorganisms. Research has focused on understanding the specific mechanisms that underpin its ability to inhibit bacterial growth, from its targeted action against mycobacteria to its broader effects on both Gram-positive and Gram-negative organisms.

Activity against Mycobacterial Species, including Mycobacterium tuberculosis

This compound and its isomers have demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. google.comnih.gov The natural product 2-trehalosamine, a regioisomer of this compound, was first identified as a potent inhibitor of Mtb growth in the mid-20th century. nih.gov More recent studies have revitalized interest in these compounds, investigating their potential to combat drug-tolerant persister cells, a major challenge in tuberculosis treatment. nih.govcmpt.ca

The formation of these persister cells in Mtb is linked to a metabolic adaptation known as the trehalose (B1683222) catalytic shift. nih.govcmpt.ca Research has shown that aminodeoxy-d-trehalose analogues can block this pathway by inhibiting the enzyme trehalose synthase (TreS). nih.govcmpt.ca Specifically, 2-trehalosamine has been found to be a potent inhibitor of this process, and it also enhances the efficacy of first- and second-line tuberculosis drugs. nih.govcmpt.ca While this compound itself showed some inhibitory activity against Mtb, its inhibitory effect was found to be independent of the LpqY-SugABC transporter system, suggesting a potentially different mechanism of action compared to other analogues.

Broad-Spectrum Antibacterial Research against Gram-Positive and Gram-Negative Organisms

Investigations have revealed that this compound exhibits broad-spectrum antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. numberanalytics.com A novel α,β-3-trehalosamine, isolated from Bacillus amyloliquefaciens, displayed inhibitory effects against a variety of pathogenic bacteria with minimal inhibitory concentration (MIC) values generally ranging from 0.5 to 0.7 mg/mL. numberanalytics.com

Interestingly, studies have noted that the antibacterial efficacy of some trehalosamine (B14700808) compounds appears to be more pronounced against Gram-negative bacteria than Gram-positive ones. numberanalytics.com This difference in activity is hypothesized to be related to the distinct membrane structures of these two bacterial classes. numberanalytics.com The table below summarizes the broad-spectrum antibacterial activity of a novel a,β-3-trehalosamine against various bacterial strains.

Bacterial StrainGram TypeInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus ATCC6538Gram-Positive18.3 ± 0.50.7 ± 0.0
Micrococcus luteus CMCC280010Gram-Positive-0.7 ± 0.0
Escherichia coli CMCC44102Gram-Negative20.9 ± 0.40.5 ± 0.0
Salmonella pullorum CVCC533Gram-Negative-0.5 ± 0.0
Salmonella gallinarum CVCC79201Gram-Negative-0.5 ± 0.0
Pasteurella multocida CVCC474Gram-Negative-0.6 ± 0.0
Salmonella enteritidis ATCC13076Gram-Negative-0.5 ± 0.0
Data derived from a study on a,β-3-trehalosamine isolated from Bacillus amyloliquefaciens. numberanalytics.com

Proposed Models for Interaction with Bacterial Cellular Components, e.g., Membrane Structures

The precise mechanism by which this compound exerts its antibacterial effects is thought to involve the disruption of the bacterial cell membrane. numberanalytics.com As an aminoglycoside, this compound is a polycationic molecule. microbenotes.comresearchgate.net This positive charge is a key feature in its proposed interaction with the negatively charged bacterial cell envelope. microbenotes.comresearchgate.net

A widely accepted model for the initial action of aminoglycosides involves a multi-stage process:

Electrostatic Binding : The positively charged aminoglycoside is initially attracted to and binds with negatively charged components of the bacterial membrane. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it involves teichoic acids. microbenotes.com

Displacement of Divalent Cations : This binding leads to the displacement of essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). microbenotes.comresearchgate.net These cations are crucial for stabilizing the outer membrane by cross-linking adjacent LPS molecules. microbenotes.com

Membrane Permeabilization : The loss of these stabilizing cations disrupts the integrity of the outer membrane, leading to increased permeability. microbenotes.comresearchgate.net This allows the aminoglycoside molecules to traverse the outer membrane and subsequently the inner cytoplasmic membrane, often through an energy-dependent process, to reach their intracellular targets. microbenotes.comresearchgate.net

While the primary intracellular target of most aminoglycosides is the ribosome, leading to the inhibition of protein synthesis, the initial membrane disruption is a critical step in their antibacterial action. microbenotes.comnih.gov It has been suggested that the antimicrobial effect of a,β-3-trehalosamine may be to destroy the membrane structure of pathogenic bacteria, leading to cell death. numberanalytics.com This disruption of membrane integrity can lead to the leakage of essential intracellular components and a loss of the membrane potential necessary for cellular functions. oup.com

Enzymatic Inhibition Studies

Beyond its direct antimicrobial actions, this compound and its analogues have been studied for their ability to inhibit key enzymes involved in the metabolism of trehalose in pathogenic microorganisms.

Inhibition of Trehalose Metabolic Enzymes in Pathogenic Microorganisms

Trehalose is a vital sugar for many bacteria, serving as a source of energy and a structural component of the cell wall, particularly in mycobacteria. researchgate.net The enzymes that metabolize trehalose are therefore attractive targets for the development of new antimicrobial agents.

Trehalase is the enzyme responsible for hydrolyzing trehalose into two molecules of glucose. Inhibition of this enzyme can disrupt the energy supply and other essential functions in pathogens that rely on trehalose. Trehalosamine and its structural analogues have been identified as competitive inhibitors of trehalase.

The inhibitory activity of various trehalosamine-related compounds and other trehalase inhibitors has been quantified, often reported as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant). For instance, a novel trehalose derivative, 3,3'-diketotrehalose, demonstrated specific inhibition of trehalases from pig kidney and Bombyx mori, with IC₅₀ values of 0.8 mM and 2.5 mM, respectively. oup.com Validoxylamine A, another trehalose analogue, has been shown to be a potent competitive inhibitor of trehalase from various sources. The following table presents the inhibitory activities of selected trehalosamine-related compounds and analogues against trehalase from different organisms.

InhibitorEnzyme SourceInhibition TypeIC₅₀Kᵢ
3,3'-diketotrehalosePig Kidney Trehalase-0.8 mM0.2 mM
3,3'-diketotrehaloseBombyx mori Trehalase-2.5 mM0.6 mM
Validoxylamine AMicrococcus varians Trehalose PhosphorylaseCompetitive-2.4 x 10⁻⁷ M
1-DeoxynojirimycinMicrococcus varians Trehalose PhosphorylaseCompetitive-4.6 x 10⁻⁷ M
Validamycin AMicrococcus varians Trehalose PhosphorylaseCompetitive-1.5 x 10⁻⁵ M
Data compiled from multiple studies. oup.com

These enzymatic inhibition studies highlight a key mechanism through which this compound and its analogues can exert their biological effects, further underscoring their potential as scaffolds for the development of novel therapeutic agents.

Inhibition of Trehalose Synthase (TreS) and its Impact on Mycobacterial Metabolic Shifts

Recent research has identified this compound as an analogue of trehalose that can interfere with the metabolic pathways of Mycobacterium tuberculosis (Mtb). While much of the focus has been on its isomer, 2-trehalosamine, studies on related trehalosamine compounds provide insight into their collective impact on mycobacterial metabolism.

Aminodeoxy-D-trehalose analogues, a class to which this compound belongs, have been shown to block the "trehalose catalytic shift" in Mtb. nih.govsemanticscholar.orgacs.orgescholarship.org This metabolic remodeling is a crucial stress-response mechanism where trehalose from cell surface glycolipids is repurposed as an internal carbon source to meet energy and redox demands, particularly in drug-tolerant persister cells. nih.govsemanticscholar.orgacs.orgescholarship.org The key enzyme in this shift is the trehalose synthase TreS (Rv0126), which isomerizes trehalose to maltose (B56501), thereby linking trehalose metabolism to central carbon metabolism. nih.govacs.org Inhibition of TreS is a viable strategy to target these persistent mycobacterial forms. nih.govsemanticscholar.orgacs.org

While 2-trehalosamine has demonstrated the highest potency in inhibiting TreS, the inhibitory activity of this compound (3-TreNH₂) in Mtb was found to be independent of the LpqY-SugABC transporter, which is responsible for the uptake of other trehalose analogues. acs.org This suggests an alternative mechanism of action or a different mode of entry into the cell for this compound compared to its isomers. acs.org This finding underscores the nuanced differences in the biological activities of closely related trehalose analogues.

The inhibition of the trehalose catalytic shift by these analogues leads to a metabolic state that mimics the deletion of the treS gene, characterized by the accumulation of trehalose. acs.org This disruption of a key metabolic pathway highlights the potential of trehalosamine compounds as tools to study and potentially target mycobacterial persistence.

Table 1: Effects of Trehalosamine Analogues on Mycobacterial Growth and Metabolism
CompoundTargetObserved Effect in MycobacteriaTransporter Dependence
2-TrehalosamineTrehalose Synthase (TreS)Potent inhibitor of in vitro biofilm growth; blocks trehalose catalytic shift. acs.orgDependent on LpqY-SugABC transporter. acs.org
This compoundPresumed to interfere with trehalose metabolismInhibitory activity observed. acs.orgIndependent of LpqY-SugABC transporter. acs.org
6-TrehalosamineIntracellular targetPotentiation of antibiotics against intracellular Mtb. acs.orgNot specified

Modulation of Trehalose Biosynthesis Pathways in Fungal Pathogens

The trehalose biosynthesis pathway is a recognized target for antifungal drug development as it is essential for the virulence of many fungal pathogens, including Candida albicans and Aspergillus fumigatus, but is absent in humans. nih.govnih.govbiorxiv.orgkuleuven.benih.govnih.gov This pathway is crucial for stress responses, such as thermotolerance, and for maintaining cell wall integrity. nih.govnih.govnih.govescholarship.orgresearchgate.net

While the direct action of this compound on fungal trehalose biosynthesis is not extensively documented, studies on a related compound, a,β-3-trehalosamine, have demonstrated broad-spectrum antifungal activity. nih.govresearchgate.net This novel compound, isolated from Bacillus amyloliquefaciens, was effective against various pathogenic bacteria and fungi. nih.govresearchgate.net The proposed mechanism of its antimicrobial action is the disruption of the pathogen's membrane structure, leading to cell death, rather than a specific enzymatic inhibition within the trehalose pathway. nih.gov

The primary trehalose biosynthesis pathway in fungi involves two key enzymes: trehalose-6-phosphate (B3052756) synthase (Tps1) and trehalose-6-phosphate phosphatase (Tps2). nih.govkuleuven.beescholarship.org Deletion of the TPS2 gene, for instance, has been shown to severely impact the virulence of fungal pathogens. kuleuven.be While inhibitors targeting these enzymes are being actively researched, the specific role of this compound in this context remains an area for further investigation. biorxiv.org

Table 2: Antifungal Activity of a,β-3-Trehalosamine
CompoundOrganism(s)Reported ActivityProposed Mechanism
a,β-3-trehalosamineVarious gram-positive and gram-negative bacteria, and pathogenic fungi. nih.govresearchgate.netBroad-spectrum antimicrobial activity with MIC values between 0.5 and 0.7 mg/mL against tested bacteria. nih.govresearchgate.netDestruction of the pathogen's membrane structure. nih.gov

Molecular Targets and Pathway Perturbations

Investigation of Trehalose Metabolic Pathways in Mycobacteria

Mycobacterium tuberculosis possesses multiple pathways for trehalose metabolism, underscoring the sugar's central role in the bacterium's physiology. These pathways are crucial for the synthesis of essential cell wall components and for survival under stress. The primary pathways include:

The OtsA-OtsB pathway: Synthesizes trehalose from glucose and glucose-6-phosphate.

The TreY-TreZ pathway: Produces trehalose from α-glucans.

The TreS pathway: Involves the reversible isomerization of trehalose and maltose. acs.org

This compound and its analogues primarily perturb the TreS pathway, which is integral to the trehalose catalytic shift observed in drug-tolerant persister cells. nih.govacs.org By inhibiting TreS, these compounds disrupt the bacterium's ability to repurpose trehalose as an energy source during periods of stress, such as antibiotic exposure or nutrient limitation. acs.orgescholarship.org The observation that this compound's activity is independent of the LpqY-SugABC transporter suggests it may have unique interactions with the mycobacterial cell or alternative molecular targets that differentiate it from other trehalose analogues. acs.org

Influence on Cell Envelope Glycolipid Biogenesis and Recycling Pathways

The mycobacterial cell envelope is a complex structure rich in unique glycolipids, with trehalose forming the core of many of these molecules, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM). researchgate.net TMM is a crucial precursor for the biosynthesis of TDM and the mycolic acid layer that is covalently linked to the arabinogalactan-peptidoglycan core of the cell envelope. researchgate.net

The biogenesis of these glycolipids involves intricate pathways, including the transport of TMM across the plasma membrane and the subsequent transfer of mycolic acids by the Antigen 85 (Ag85) complex. researchgate.net This process also results in the release of free trehalose, which can be recycled back into the cell via the LpqY-SugABC transporter.

By interfering with trehalose metabolism, this compound and related compounds can indirectly affect the biogenesis and recycling of these vital cell envelope components. The inhibition of the trehalose catalytic shift by these analogues implies a disruption in the pool of available trehalose for both energy production and as a substrate for glycolipid synthesis. acs.orgescholarship.org This perturbation of the cell envelope's integrity and dynamics can sensitize the bacteria to other stresses and antimicrobial agents.

Interactions with Host Metabolic Regulation in Pathogen-Host Systems (General Principles)

The metabolic interplay between a pathogen and its host is a critical determinant of infection outcome. Pathogens like M. tuberculosis can manipulate the host cell's metabolic state to create a favorable environment for their survival and replication. frontiersin.orgnih.gov Conversely, host immune cells, such as macrophages, undergo metabolic reprogramming upon infection to mount an effective defense. frontiersin.orgnih.govfrontiersin.orgplos.org

Infected macrophages often shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support pro-inflammatory responses. frontiersin.org Pathogens, in turn, can exploit host-derived nutrients like glucose, lactate, and lipids. frontiersin.orgnih.gov For instance, Mtb can utilize host-derived cholesterol and fatty acids as carbon sources, and can remodel its own trehalose metabolism to resist the effects of certain antibiotics. nih.gov

While direct evidence of this compound's influence on this host-pathogen metabolic crosstalk is limited, its ability to potentiate the effects of anti-TB drugs in macrophage infection models suggests an interaction. acs.orgresearcher.life By inhibiting the pathogen's ability to adapt its metabolism under the stress of the host environment, this compound could shift the metabolic balance in favor of the host's defense mechanisms. For example, by blocking the trehalose catalytic shift, the compound prevents Mtb from generating energy from its internal stores, potentially making it more susceptible to the antimicrobial actions of the macrophage. acs.org Further research is needed to elucidate the specific effects of this compound on the metabolic programming of host immune cells during infection.

Advanced Analytical and Characterization Methodologies in 3 Trehalosamine Research

Spectroscopic Techniques for Structural Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural confirmation of 3-trehalosamine and its derivatives are heavily reliant on modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise three-dimensional structure of trehalosamine (B14700808) analogues. hyphadiscovery.com Techniques such as 1H and 13C NMR are used to map the carbon-hydrogen framework of the molecule. nih.gov For instance, in the characterization of a synthesized α,β-3-trehalosamine, 1H NMR was used to establish the stereochemistry of the glycosidic bond by analyzing the coupling constants of the anomeric protons. nih.govnih.gov Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms, confirming the position of the amino group and the linkage between the two glucose units. hyphadiscovery.commdpi.com These methods provide unambiguous evidence of the α,α-1,1-glycosidic linkage and the specific location of the amino functionalization that defines a trehalosamine isomer.

Mass Spectrometry (MS) provides highly accurate molecular weight information and fragmentation data that corroborate the proposed structure. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental composition of a molecule with high precision. nih.gov For example, ESI-MS/MS has been used to elucidate the structures of trehalose-based glycolipids. nih.gov In the analysis of this compound, MS would confirm the expected molecular formula (C12H23NO10). The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further verify the structure by showing characteristic losses of water, sugar moieties, and other fragments consistent with the trehalosamine scaffold. researchgate.net

Table 1: Spectroscopic Data for a Trehalosamine Analogue

Technique Observation Interpretation
¹H NMR Anomeric proton signals with specific coupling constants (e.g., J = 3.0-3.5 Hz) Confirms the α,α-stereochemistry of the glycosidic bond. nih.gov
¹³C NMR Chemical shifts of carbons, particularly C-3' Confirms the position of the amino group substitution. nih.gov
HR-ESI-MS Accurate mass measurement Provides the elemental formula, confirming the identity of the compound. nih.gov

Enzymatic Assays for Activity and Inhibition Kinetics Determination

Enzymatic assays are critical for evaluating the biological activity of this compound, particularly its ability to interact with and potentially inhibit enzymes involved in trehalose (B1683222) metabolism. These assays quantify the rate of enzymatic reactions and are essential for determining key kinetic parameters.

A common approach involves monitoring the activity of enzymes like trehalase, which hydrolyzes trehalose into glucose, or trehalose synthases, which are involved in its biosynthesis. nih.govdigitellinc.com For example, a luminescence-based glycosyltransferase assay has been used to measure the activity of trehalose synthase (TreT). nih.gov This assay detects the amount of UDP released during the glycosylation reaction, which is coupled to a luciferase reaction to produce a light signal proportional to enzyme activity. nih.gov Such assays can be adapted to screen for inhibitors; a decrease in signal in the presence of a test compound like a this compound analogue would indicate inhibition.

To characterize the nature of the inhibition, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. mdpi.com These data are then used to generate graphical plots, such as Lineweaver-Burk or Michaelis-Menten plots, to determine parameters like the Michaelis constant (Km) and the maximal velocity (Vmax). digitellinc.com The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated from these studies. nih.govresearchgate.net For instance, the inhibitory effect of 3,3'-diketotrehalose, a trehalose derivative, on trehalase was characterized by determining its IC50 and Ki values, confirming it as a specific inhibitor. nih.gov

Table 2: Key Parameters Determined from Enzymatic Inhibition Assays

Parameter Definition Significance in this compound Research
IC₅₀ The concentration of an inhibitor required to reduce enzyme activity by 50%. Provides a measure of the inhibitor's potency. nih.gov
Kᵢ The dissociation constant for the enzyme-inhibitor complex. A quantitative measure of the affinity of the inhibitor for the enzyme. nih.gov
Mechanism The mode of inhibition (e.g., competitive, non-competitive). Elucidates how the inhibitor interacts with the enzyme and substrate. digitellinc.comresearchgate.net

Bioorthogonal Chemical Probes for Metabolic Labeling and Visualization Studies

Bioorthogonal chemistry provides powerful tools to study the metabolic fate of trehalose analogues in living systems without perturbing their native functions. nih.gov This strategy involves introducing a trehalosamine analogue equipped with a bioorthogonal functional group, such as an azide (B81097) or an alkyne, into a biological system. nih.govacs.org

In the context of mycobacteria, which utilize trehalose extensively in their cell walls, azide-modified trehalose (TreAz) analogues have been used as chemical probes. nih.govnih.gov Once the TreAz analogue is metabolically incorporated into mycobacterial glycolipids, a fluorescent reporter molecule containing a complementary functional group (e.g., an alkyne) can be attached via a bioorthogonal "click chemistry" reaction. nih.govacs.org This allows for the visualization of the labeled molecules within the cell using fluorescence microscopy or their quantification by flow cytometry. nih.govnih.gov

Crucially, studies with different TreAz isomers have shown distinct metabolic processing. It was found that 2-, 4-, and 6-TreAz analogues were taken up by M. smegmatis and incorporated into glycolipids, whereas 3-TreAz was not observed in the cytosol. nih.govacs.org This finding suggests that the position of the modification is critical for recognition by the cellular machinery, such as the trehalose-specific transporter SugABC-LpqY. nih.govacs.org Therefore, a 3-azido derivative of trehalosamine would serve as an important negative control or a probe to investigate alternative metabolic or transport pathways.

Structural Biology Approaches (e.g., Cryo-Electron Microscopy for Enzyme-Inhibitor Complexes)

Understanding the precise molecular interactions between a trehalosamine analogue and its target enzyme is crucial for rational drug design. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide high-resolution, three-dimensional structures of these interactions.

Cryo-EM has emerged as a revolutionary technique for determining the structures of large macromolecular assemblies, including enzymes and enzyme-inhibitor complexes, in their near-native states. youtube.comresearchgate.netspringernature.com The process involves flash-freezing a solution of the complex, which is then imaged using an electron microscope. nih.gov Computational reconstruction of thousands of particle images yields a 3D density map into which an atomic model can be built. researchgate.net

While a specific cryo-EM structure of an enzyme bound to this compound is not yet reported, this technique is well-suited to study the enzymes of trehalose metabolism, such as trehalose-6-phosphate (B3052756) synthase (Tps1). nih.govnih.gov A cryo-EM structure of a trehalose pathway enzyme in complex with this compound or a potent analogue could reveal the specific amino acid residues involved in binding and catalysis. researchgate.net This structural information would illuminate the mechanism of inhibition and provide a blueprint for designing more potent and selective inhibitors against pathogenic organisms like Mycobacterium tuberculosis. nih.govnih.gov

Metabolomic Profiling in Biological Systems Perturbed by Trehalosamine Analogues

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. atsjournals.org This "omics" approach provides a functional readout of the cellular state and can reveal the biochemical impact of a genetic or chemical perturbation. nih.gov When a biological system is treated with a this compound analogue, metabolomic profiling can identify global changes in the cellular metabolome, offering insights into the compound's mechanism of action and off-target effects. nih.gov

Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used to separate and identify hundreds to thousands of metabolites in a biological sample. atsjournals.orgnih.gov By comparing the metabolomic profiles of untreated and this compound-treated cells, researchers can identify metabolic pathways that are significantly altered. nih.gov

For example, in mycobacteria, treatment with a trehalosamine analogue that inhibits a key enzyme in trehalose metabolism would be expected to cause an accumulation of the enzyme's substrate and a depletion of its products. nih.govnih.govresearchgate.net These changes, along with other downstream effects on central carbon metabolism, could be detected through metabolomic analysis. atsjournals.org This approach can help identify the specific enzymatic target of the analogue and uncover unexpected effects on other metabolic networks, providing a comprehensive understanding of its biological activity. nih.gov

Future Research Trajectories and Conceptual Applications of 3 Trehalosamine

Development of Next-Generation Aminoglycoside Analogues with Enhanced Specificity

3-Trehalosamine belongs to the aminoglycoside class of antibiotics. wikipedia.org Its structural framework offers a versatile scaffold for the development of novel aminoglycoside analogues. The natural product itself, isolated from Nocardiopsis, is a disaccharide antibiotic. osti.govbbrc.in Future research can focus on synthesizing a diverse library of this compound derivatives. A general strategy for the synthesis of various disaccharide aminoglycosides, including natural this compound, has already been developed, showcasing the feasibility of creating analogues with different anomeric configurations and varying numbers of amino groups. researchgate.net

The goal is to create next-generation aminoglycosides with enhanced specificity for bacterial targets, potentially reducing the off-target effects and toxicity associated with older aminoglycosides. Understanding the structure-activity relationships of these new compounds is crucial. For instance, apramycin, another aminoglycoside, is known to evade many common resistance mechanisms, and insights from its biosynthesis and mode of action could inform the design of novel trehalosamine-based drugs. nih.govmdpi.com The development of these analogues could lead to antibiotics that are not only more potent but also active against multidrug-resistant strains of bacteria.

Strategies for Targeting Mycobacterial Persistence Mechanisms and Drug Tolerance

A significant challenge in treating tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is the bacterium's ability to enter a dormant, drug-tolerant state, forming persister cells. osti.govacs.orgnih.gov Mtb persistence is heavily dependent on a metabolic adaptation known as the trehalose (B1683222) catalytic shift, where trehalose from cell surface glycolipids is repurposed as an internal carbon source to survive stress. acs.orgsemanticscholar.orgresearchgate.net

This compound and its azido-analogue, 3-azidodeoxy-D-trehalose (3-TreAz), have been investigated as inhibitors of this critical pathway. acs.orgsemanticscholar.org By blocking the trehalose catalytic shift, these compounds can prevent the formation of persister cells and even re-sensitize Mtb to existing antibiotics. acs.orgnih.gov A study that synthesized a panel of trehalose analogues found that they could inhibit the growth of mycobacterial biofilms, which are models for drug-tolerant persisters. acs.orgnih.gov

Future strategies will likely involve:

Adjuvant Therapy: Using this compound analogues in combination with current first- and second-line TB drugs to shorten treatment duration and overcome drug resistance. nih.govsemanticscholar.org

Targeting TreS: Focusing on the enzyme trehalose synthase (TreS), which is central to the catalytic shift. The structural elucidation of TreS in complex with inhibitors provides a roadmap for designing more potent and selective molecules. acs.orgresearchgate.net

Reducing Drug Resistance Emergence: By targeting persistence, which is a precursor to the development of genetic drug resistance, these compounds could lower the frequency at which resistant mutants arise. researchgate.net

Investigative Tools for Glycoconjugate Metabolism Research and Pathway Elucidation

The unique metabolism of trehalose in mycobacteria makes it an attractive target for developing research tools. researchgate.netnih.gov Azide-modified analogues, such as 3-TreAz, serve as powerful chemical reporters. acs.orgnih.gov These probes can be metabolically incorporated into essential mycobacterial cell wall glycolipids like trehalose monomycolate (TMM) and trehalose dimycolate (TDM). acs.orgacs.org

Once incorporated, the azide (B81097) group allows for bioorthogonal ligation—a type of chemical reaction that can be performed in living systems without interfering with native biochemical processes. acs.orgnih.gov This enables researchers to:

Visualize Glycolipids: Attach fluorescent tags to the azide group to image the localization and dynamics of trehalose-containing glycolipids on the cell surface. acs.orgnih.gov

Profile Interacting Proteins: Use affinity tags to pull down and identify proteins that bind to or are modified by these glycolipids. nih.gov

Elucidate Metabolic Pathways: Studies have shown that different trehalose analogues are processed by distinct metabolic pathways. For example, in Mycobacterium smegmatis and BCG, 3-TreAz labeling was found to be incorporated selectively by the Antigen 85 (Ag85) complex, which is involved in mycolic acid transfer, providing a way to specifically probe this pathway. acs.org

These chemical tools are invaluable for dissecting the complex processes of mycobacterial cell wall biosynthesis and for identifying new potential drug targets within these pathways. nih.govnih.gov

Exploration of this compound as a Basis for Novel Antifungal Strategies

While much of the focus has been on its antibacterial properties, the potential of this compound as an antifungal agent is an emerging area of research. A novel isomer, α-D-glucopyranosyl-(1 → 1')-3'-amino-3'-deoxy-β-D-glucopyranoside (α,β-3-trehalosamine), was isolated from the bacterium Bacillus amyloliquefaciens. researchgate.netnih.govnih.gov This compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Given that the trehalose biosynthesis pathway is also critical for the virulence and stress tolerance of many fungal pathogens, it represents a promising target for new antifungal drugs. nih.gov The development of safe and effective antifungals is a high priority, as current treatments can have significant toxicity and issues with resistance. nih.gov Future research could explore whether this compound or its synthetic derivatives can inhibit fungal trehalose metabolism, potentially leading to a new class of antifungal agents. The fact that B. amyloliquefaciens itself is used as a biocontrol agent against fungal pathogens further suggests the potential of its metabolites in this area. researchgate.net

Advancements in Chemoenzymatic Synthesis for Research Scale-Up and Diversification

The isolation of this compound from natural sources like Nocardiopsis is often difficult and yields low quantities. bbrc.inacs.org Chemical synthesis, while flexible, can be lengthy and inefficient. nih.gov A significant advancement has been the development of chemoenzymatic methods for producing this compound and its analogues. acs.orgnih.govsemanticscholar.orgnih.gov

These methods utilize enzymes with broad substrate promiscuity, such as the trehalose synthase TreT from Thermoproteus tenax. nih.govsemanticscholar.org This enzyme can catalyze the formation of a trehalose analogue from a modified glucose substrate in a single step. For instance, 3-azido glucose can be reacted with UDP-glucose via TreT to produce 3-TreAz in high yield (≥90%). acs.orgsemanticscholar.org This can then be easily converted to this compound. nih.gov

The benefits of this approach include:

Efficiency: Fewer steps and higher yields compared to purely chemical routes. nih.gov

Scalability: The use of robust, and in some cases immobilized and recyclable, enzymes makes it easier to produce larger quantities of these compounds for research. nih.gov

Diversification: The substrate tolerance of enzymes like TreT allows for the creation of a wide array of novel trehalose analogues by using different modified glucose precursors. nih.gov

These synthetic advancements are crucial for supplying the necessary material to fuel research into all the applications mentioned above, from drug development to metabolic probes. jst.go.jpresearchgate.net

Conceptual Frameworks for Modulating Microbial Physiology through Trehalose Metabolism

Trehalose is not just a structural component or a simple energy source for microbes; it is a key regulator of their physiology, especially in response to stress. mdpi.compsu.edumdpi.com Mycobacteria, for example, possess multiple pathways for trehalose biosynthesis, underscoring its central role. psu.edumdpi.com Interfering with trehalose metabolism using molecules like this compound provides a powerful conceptual framework for controlling microbial behavior.

This modulation can be conceptualized in several ways:

Inducing Metabolic Vulnerability: By blocking the trehalose catalytic shift, Mtb persisters are deprived of a crucial internal carbon source, making them more susceptible to antibiotics and host-induced stress. acs.orgnih.govresearchgate.net

Altering Stress Response: Trehalose accumulation is a common strategy for microbes to survive environmental stresses like osmotic shock or temperature changes. mdpi.compsu.edu Inhibitors of this pathway could be used to prevent adaptation to challenging environments.

Disrupting Developmental Processes: In some organisms, trehalose metabolism is linked to developmental stages. For instance, in the insect Spodoptera frugiperda, inhibitors of trehalase (the enzyme that breaks down trehalose) disrupted chitin (B13524) metabolism, leading to molting difficulties and impaired development. sciopen.com This suggests that targeting trehalose metabolism could be a strategy for pest control.

Modulating Host-Pathogen Interactions: Trehalose-containing glycolipids on the surface of Mtb are important for interactions with the host immune system. acs.org By altering the synthesis or structure of these molecules with trehalosamine (B14700808) analogues, it may be possible to modulate the host's immune response to the pathogen.

This conceptual framework shifts the focus from simply killing the microbe to controlling its physiological state, opening up new therapeutic and research possibilities that are less prone to traditional resistance mechanisms. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is 3-Trehalosamine isolated and characterized from microbial sources?

  • Methodology :

  • Isolation : this compound is typically purified from fermentation broth (e.g., Bacillus amyloliquefaciens GN59) using column chromatography. Ethanol precipitation and solvent partitioning are employed to concentrate the compound .
  • Structural Elucidation : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for confirming its structure as α-d-glucopyranosyl-(1→1′)-3′-amino-3′-deoxy-β-d-glucopyranoside. Supplementary NMR spectra (in D2O) and HR-ESI-MS data are essential for validation .

Q. What methodological approaches are used to assess the antimicrobial activity of this compound?

  • Experimental Design :

  • Broad-Spectrum Testing : The well-diffusion method is used to screen activity against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) pathogens. Activity is quantified via optical density (OD600) measurements .
  • MIC Determination : Serial dilution assays are conducted to calculate minimum inhibitory concentrations (MICs). For example, MIC values for this compound range from 0.5–0.7 mg/mL against eight bacterial strains .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Analytical Workflow :

  • Chromatography : Reverse-phase HPLC with UV detection ensures purity.
  • Spectroscopy : Consistency between observed NMR shifts (e.g., δ 5.12 ppm for α-anomeric proton) and published data confirms structural fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data (e.g., gram-positive vs. gram-negative specificity)?

  • Data Contradiction Analysis :

  • Contextual Variables : Differences in bacterial membrane composition (e.g., outer membrane in gram-negative bacteria) may explain variability. This compound’s stronger activity against gram-positive strains (e.g., Bacillus spp.) suggests membrane disruption as a primary mechanism, but broad-spectrum activity in some studies requires further investigation .
  • Replication : Standardize experimental conditions (e.g., pH, temperature) and include positive controls (e.g., ampicillin) to benchmark results .

Q. What experimental strategies can elucidate the mechanism of action of this compound on bacterial membranes?

  • Mechanistic Studies :

  • Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to detect membrane integrity loss.
  • Electron Microscopy : Transmission electron microscopy (TEM) can visualize structural damage to bacterial cell walls .
  • Synergy Testing : Combine this compound with β-lactam antibiotics to assess enhanced efficacy against resistant strains .

Q. How can researchers design experiments to evaluate in vivo efficacy and safety of this compound?

  • In Vivo Protocol :

  • Animal Models : Use murine infection models to test bactericidal activity and toxicity. Track survival rates and histopathological changes in treated vs. control groups.
  • Environmental Safety : Assess biodegradability and non-target organism toxicity (e.g., aquatic species) to validate eco-friendly claims .

Q. What computational approaches predict this compound’s interactions with bacterial targets?

  • Molecular Modeling :

  • Docking Simulations : Use software like AutoDock Vina to model binding to trehalose-processing enzymes (e.g., TreS in Mycobacterium tuberculosis).
  • MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales to identify key residues for mutagenesis studies .

Methodological Considerations for Replicability

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including detailed experimental protocols in main texts or supplementary materials. For example, disclose all NMR acquisition parameters and MIC assay conditions .
  • Contradiction Mitigation : Cross-reference findings with prior studies (e.g., Dolak et al., 1980) and address discrepancies through meta-analysis or controlled replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.